4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one
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Overview
Description
4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is a complex organic compound with a molecular formula of C18H18N4O3. This compound is known for its unique structure, which includes a methoxypyrazine moiety linked to a piperidine ring, further connected to a pyrrolidinone structure. The compound’s intricate design makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxypyrazine Moiety: This step involves the reaction of 2-chloropyrazine with methanol in the presence of a base to form 3-methoxypyrazine.
Coupling with Piperidine: The 3-methoxypyrazine is then reacted with piperidine-1-carbonyl chloride under basic conditions to form the intermediate 3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl chloride.
Formation of the Final Compound: The intermediate is then reacted with 1-methylpyrrolidin-2-one in the presence of a base to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key proteins involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile
- 1-(4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone
- 3-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
Uniqueness
Compared to similar compounds, 4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[3-(3-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-19-9-11(8-13(19)21)16(22)20-7-3-4-12(10-20)24-15-14(23-2)17-5-6-18-15/h5-6,11-12H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGFQIIQHZEUNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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